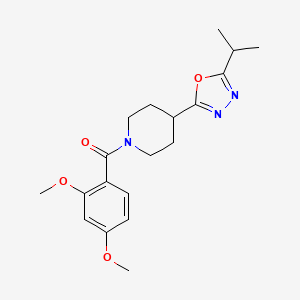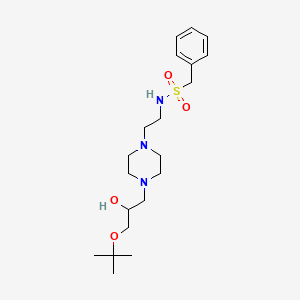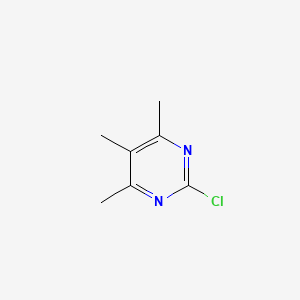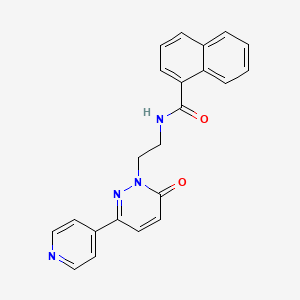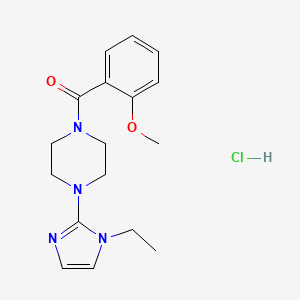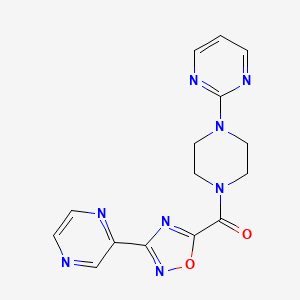
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several heterocyclic rings, including a pyrazine, an oxadiazole, a pyrimidine, and a piperazine ring . These types of compounds are often found in pharmaceuticals and could potentially have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule as a whole could have several possible conformations .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: has been investigated for its anti-tubercular properties. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel therapeutic agents. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds exhibited significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. Further studies revealed their efficacy (IC90 values) and confirmed their non-toxicity to human cells.
Anti-Fibrotic Potential
In a different context, (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone derivatives were explored for their anti-fibrotic effects. Fibrosis, characterized by excessive tissue scarring, contributes to various diseases. Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated potent anti-fibrotic activity, surpassing the reference drugs Pirfenidone and Bipy55′DC .
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
Additionally, the compound has relevance in synthetic chemistry. Researchers have developed a metal-free method for synthesizing N-(pyridin-2-yl)amides using a-bromoketones and 2-aminopyridine. The mild reaction conditions and C–C bond cleavage make this approach valuable in organic synthesis .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c24-14(13-20-12(21-25-13)11-10-16-4-5-17-11)22-6-8-23(9-7-22)15-18-2-1-3-19-15/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPEFGVXUYLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

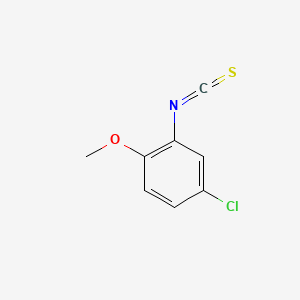

![N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide](/img/structure/B2427123.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2427127.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2427128.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2427129.png)
